An In-Depth Technical Guide to the Physicochemical Properties of 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone
An In-Depth Technical Guide to the Physicochemical Properties of 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone
Abstract
This technical guide provides a comprehensive framework for understanding and determining the physicochemical properties of 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone, a substituted aryl ketone. As this specific molecule is not extensively characterized in publicly accessible literature, this document emphasizes the predictive methodologies and standard analytical workflows required for its complete characterization. It is intended for researchers, chemists, and drug development professionals who may encounter this or structurally similar novel chemical entities. The guide details a plausible synthetic route, outlines state-of-the-art techniques for structural elucidation and purity assessment, and provides predicted properties based on established chemical principles and data from analogous compounds.
Introduction and Molecular Overview
2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone, with the systematic IUPAC name 1-(2,4-dimethylphenyl)-3-(2,6-dimethylphenyl)propan-1-one , is a complex aryl ketone. Its structure features a propiophenone core with methyl substitutions on both phenyl rings. The substitution pattern—a 2,4-dimethylphenyl group attached to the carbonyl and a 2,6-dimethylphenyl group at the 3-position of the propane chain—suggests unique steric and electronic properties that can influence its reactivity, stability, and potential biological activity.
The presence of sterically hindered methyl groups ortho to the ketone and the connecting aliphatic chain can impose significant conformational constraints, impacting crystal packing and receptor interactions. This guide provides the necessary theoretical and practical foundation to synthesize and rigorously characterize this molecule.
Caption: Chemical structure of 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone.
Predicted Physicochemical Properties
While experimental data is unavailable, we can predict key properties based on the molecular structure. These predictions are vital for designing synthetic protocols, purification strategies, and analytical methods.
| Property | Predicted Value | Basis of Prediction |
| Molecular Formula | C₁₉H₂₂O | Calculated from structure |
| Molecular Weight | 266.38 g/mol | Calculated from formula |
| Exact Mass | 266.1671 Da | Calculated from formula |
| XLogP3 | ~5.0 | High lipophilicity due to hydrocarbon content. Based on similar structures like 3',4'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone.[1] |
| Boiling Point | > 400 °C | Estimated based on the high molecular weight and structural complexity. A related compound, 1-Propanone, 3-(2,6-dimethylphenyl)-1-(2-methylphenyl)-, has a predicted boiling point of 402.3°C. |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone, Methanol). | Based on the nonpolar nature of the molecule and general solubility of similar ketones. Propiophenone is insoluble in water but miscible with organic solvents.[2] |
| Physical Form | Likely a solid or viscous liquid at room temperature. | Based on the melting point of related substituted propiophenones. |
Proposed Synthesis and Purification
The most logical and field-proven approach for synthesizing this molecule is a Friedel-Crafts acylation reaction. This pathway offers high convergence and is a standard method for forming aryl ketones.
Causality Behind the Synthetic Strategy
The Friedel-Crafts acylation is selected due to its reliability in forming C-C bonds between an aromatic ring and an acyl group. The key is the preparation of the appropriate acyl chloride, 3-(2,6-dimethylphenyl)propanoyl chloride , followed by its reaction with 1,3-dimethylbenzene (m-xylene) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The use of m-xylene as the substrate is expected to direct acylation primarily to the 4-position due to the ortho- and para-directing effects of the two methyl groups, leading to the desired 2',4'-dimethyl substitution pattern.
Caption: Proposed two-step synthesis workflow for the target molecule.
Experimental Protocol: Synthesis
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Preparation of 3-(2,6-dimethylphenyl)propanoyl chloride:
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To a solution of 3-(2,6-dimethylphenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 eq) dropwise at 0 °C.
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Add a catalytic amount of N,N-dimethylformamide (DMF).
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Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases.
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Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride. This intermediate is typically used immediately without further purification.
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Friedel-Crafts Acylation:
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Suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq) in cold (0 °C) anhydrous DCM.
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Add a solution of the crude 3-(2,6-dimethylphenyl)propanoyl chloride (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.
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Add 1,3-dimethylbenzene (1.1 eq) dropwise to the reaction mixture.
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Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).
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Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude product.
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Protocol: Purification
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The crude product should be purified by flash column chromatography on silica gel.
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A gradient elution system, starting with 100% hexane and gradually increasing the polarity with ethyl acetate (e.g., 0% to 10% ethyl acetate in hexane), is recommended. The separation is based on the principle of differential adsorption, where the slightly polar ketone product will have a moderate retention time compared to nonpolar byproducts.
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Combine fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the purified 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone.
Analytical Characterization and Structural Validation
A multi-technique approach is mandatory for the unambiguous structural elucidation and purity assessment of a novel compound. This constitutes a self-validating system where data from each analysis must be consistent with the proposed structure.
